molecular formula C14H11BrN2 B2528921 1-Benzyl-3-bromo-1H-indazole CAS No. 29985-03-3

1-Benzyl-3-bromo-1H-indazole

Katalognummer B2528921
CAS-Nummer: 29985-03-3
Molekulargewicht: 287.16
InChI-Schlüssel: DHBHSJONHUNOBH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-Benzyl-3-bromo-1H-indazole is a chemical compound belonging to the indazole class, which is characterized by a fused benzene and pyrazole ring. Indazoles are heterocyclic aromatic organic compounds that have been extensively studied due to their diverse biological activities and potential therapeutic applications.

Synthesis Analysis

The synthesis of 1-substituted-1H-indazoles, which would include compounds like this compound, can be achieved through various methods. One approach involves the 1,3-dipolar cycloaddition of nitrile imines to benzyne, which is a rapid reaction completed within minutes and affords the corresponding indazoles in moderate to excellent yields . Another method includes the oxidative coupling of benzylamines with ortho-substituted anilines catalyzed by iron(II) bromide, which allows the synthesis of a diversity of substituted 1,3-benzazoles . Additionally, the copper-catalyzed annulation of sulfonyl hydrazides with 1,3-enynes has been developed to directly synthesize benzo[f]indazoles, which demonstrates the formation of two C-N bonds and one C-C bond in a single step .

Molecular Structure Analysis

The molecular structure of this compound consists of a benzene ring fused to a pyrazole ring, with a benzyl group attached to the nitrogen atom at the 1-position and a bromine atom at the 3-position. The indazole core is a versatile scaffold that can be further functionalized to create a wide array of derivatives with varying properties and biological activities.

Chemical Reactions Analysis

Indazoles can undergo various chemical reactions, including cycloadditions, oxidative couplings, and annulations. The silver-catalyzed [3+2]-cycloaddition of benzynes with diazocarbonyl species involves the generation of a (1H-indazol-1-yl)silver intermediate, which activates subsequent arylation . Deproto-metallation reactions have also been studied, where 1-aryl-1H-indazoles undergo functionalization at specific positions on the ring . Moreover, the synthesis of 1H-benzo[g]indazoles involves propargyl–allenyl isomerization and 6π-electrocyclization, indicating the reactivity of the indazole ring system in complex transformations .

Physical and Chemical Properties Analysis

The physical and chemical properties of this compound and its derivatives are influenced by the substituents on the indazole core. For instance, halogenated 1-benzylindazole-3-carboxylic acids have been studied for their antispermatogenic activity, indicating the impact of halogen substituents on biological properties . The photophysical, redox, and thermal properties of oxadisilole-fused indazoles have been characterized, with some showing potential as deep-blue emitters for OLED applications due to their high fluorescence quantum yields and good thermal stabilities . These studies highlight the importance of the indazole structure in determining the compound's properties and potential applications.

Wissenschaftliche Forschungsanwendungen

Synthesis and Biological Evaluation of Novel Pyrazoles and Indazoles

1-Benzyl-3-(3-dimethylaminopropyloxy)indazole, also known as benzydamine, was identified as a potent activator of the nitric oxide receptor, soluble guanylate cyclase. This study underlined the significance of the indazole C-3 dimethylaminopropyloxy substituent for enzyme activity. The ability of these compounds to inhibit platelet aggregation was also noted, highlighting their potential in managing conditions associated with excessive clotting. The study further revealed the lipophilicity requirement for the activity of these compounds and discussed pharmacokinetic properties, such as oral bioavailability, making them significant in therapeutic development (Selwood et al., 2001).

Novel Thrombin-Receptor Antagonists

Ethyl 4-(1-benzyl-1H-indazol-3-yl)benzoate (YD-3) was synthesized as a novel thrombin-receptor antagonist. The study emphasized the synthesis of a series of derivatives of YD-3 and explored their biological activities, particularly their differentiation and proliferation effects on HL-60 cells and various cancer cell lines. The research underscored the potential of certain compounds as new lead compounds for cancer treatment, particularly highlighting compound 15c's selective anti-proliferative activities for MCF-7 and HL-60 cancer cells (郭瓊文, 2006).

Indazoles in Medicinal Research

Indazole derivatives, including those related to 1-Benzyl-3-bromo-1H-indazole, are considered one of the top investigated molecules in medicinal research due to their nitrogen-containing heterocyclic moieties. The review highlighted the importance of indazoles, their tautomerism, and how these factors influence their synthesis, reactivity, and biological properties. FDA-approved drugs like Axitinib and Niraparib, which contain indazole structures, are used to treat various forms of cancer, emphasizing the medicinal importance of indazole derivatives (Mal et al., 2022).

Antiproliferative Activity of Indazole Derivatives

1H-Benzo[f]indazole-4,9-dione derivatives conjugated with C-protected amino acids were synthesized and evaluated for their in vitro antiproliferative activity. The study found significant antiproliferative activity among the majority of the derivatives, presenting these molecules as potential candidates for further research in developing new anticancer agents (Molinari et al., 2015).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . It has hazard statements H302, H315, H319, H335, which indicate that it is harmful if swallowed, causes skin and eye irritation, and may cause respiratory irritation .

Zukünftige Richtungen

Recent strategies for the synthesis of 1H- and 2H-indazoles have been summarized, including transition metal catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines . These strategies could potentially be applied to the synthesis of “1-Benzyl-3-bromo-1H-indazole” in the future.

Eigenschaften

IUPAC Name

1-benzyl-3-bromoindazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H11BrN2/c15-14-12-8-4-5-9-13(12)17(16-14)10-11-6-2-1-3-7-11/h1-9H,10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DHBHSJONHUNOBH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C3=CC=CC=C3C(=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H11BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

287.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

29985-03-3
Record name 1-benzyl-3-bromo-1H-indazole
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods

Procedure details

3-bromo-1H-indazole (90.4 g, 0.459 mol, 1.0 eq.) and toluene (450 mL) were placed in a 1 liter flask fitted with a mechanical stirrer under an atmosphere of nitrogen. Then potassium t-butoxide (t-BuOK, 54.2 g, 0.483 mol, 1.05 eq.) was added at room temperature over about half an hour and benzyl bromide (86.3 g, 0.505 mol, 1.1 eq.) was added over approximately 1.5 hours. The mixture was left stirred at the same temperature until the reaction was complete (checked by TLC, approximately 3 hours). Then 0.1 M HCl (45 mL) and water (90 mL) were added and the resulting phases were separated. The organic phase was washed with water, and the solvent was evaporated off at reduced pressure in order to obtain a red oily residue. The product was then precipitated through the addition of n-heptane, filtered and dried under vacuum at room temperature. Yield: 65.9 g of beige solid (yield 50%).
Quantity
90.4 g
Type
reactant
Reaction Step One
Quantity
450 mL
Type
solvent
Reaction Step One
Quantity
54.2 g
Type
reactant
Reaction Step Two
Quantity
86.3 g
Type
reactant
Reaction Step Three
Name
Quantity
45 mL
Type
reactant
Reaction Step Four
Name
Quantity
90 mL
Type
solvent
Reaction Step Four
Yield
50%

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.